Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate
Description
Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate is a malonate derivative featuring a trifluoromethyl-substituted pyridine ring and an anilino-methylene linkage. Its synthesis typically involves multi-step condensation reactions, as seen in related compounds (e.g., evidence from pyridine derivatives in Molecules 2012).
Properties
IUPAC Name |
diethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)13(19(28)30-4-2)11-25-15-7-5-6-8-16(15)31-17-14(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCHBXSNRLNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula
- Molecular Formula : C13H13ClF3NO4
- CAS Number : 172527-71-8
- Molecular Weight : 339.69 g/mol
Structure
The compound features a diethyl malonate moiety linked to a substituted pyridine and an aniline derivative, contributing to its unique biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of diethyl malonate exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of A549 and HT29 tumor cells, indicating potential as anticancer agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 12.5 | Cytotoxic |
| HT29 | 10.0 | Cytotoxic |
| Normal Lymphocytes | >50 | Low Cytotoxicity |
The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis through the activation of caspase pathways. Studies have indicated that the compound can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Apoptosis Induction
- Caspase Activation : The compound activates caspases 3 and 9, which are critical mediators in the apoptotic pathway.
- Mitochondrial Dysfunction : Increased ROS levels lead to mitochondrial damage, a hallmark of apoptosis.
Study 1: Antitumor Activity in Vivo
In a study conducted on mice bearing xenografts of human lung cancer cells treated with diethyl malonate derivatives, significant tumor regression was observed. The treatment group showed a reduction in tumor volume by approximately 50% compared to controls.
Study 2: Selective Cytotoxicity
A comparative analysis revealed that diethyl malonate derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal lymphocytes. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Safety Profile
Despite its promising biological activity, the safety profile of this compound must be considered. Risk and safety statements indicate it as an irritant with precautionary measures necessary during handling:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302 + H312 + H332 | P280 |
| H315 + H319 + H335 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
- The malonate ester in the target compound provides flexibility for further functionalization, unlike the oxopropanoic acid derivative .
Key Observations :
Key Observations :
- The target compound’s pyridinyloxy-aniline moiety mimics herbicidal agents like haloxyfop, suggesting similar modes of action .
- Industrial-scale production () highlights the compound’s commercial viability in agrochemical synthesis.
Physicochemical Properties
Preparation Methods
Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinol
The pyridinyloxy precursor is synthesized via chlorination and trifluoromethylation of 2-hydroxypyridine. A reported method involves:
Nucleophilic Aromatic Substitution (SNAr)
The pyridinol reacts with 2-nitroaniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C to form 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}nitrobenzene. Subsequent reduction with H₂/Pd-C or Fe/HCl yields the aniline derivative.
Key Parameters :
- Electron-withdrawing groups (Cl, CF₃) activate the pyridine ring toward SNAr.
- Solvent polarity and temperature critically influence reaction rate and regioselectivity.
Activation of Diethyl Malonate
Halogenation at the α-Position
Diethyl malonate is halogenated at the α-carbon using bromine or chlorine sources:
- Bromination : Reaction with bromine in CCl₄ yields diethyl 2-bromomalonate or diethyl 2,2-dibromomalonate.
- Chlorination : Cl₂ gas in acetic acid produces diethyl 2-chloromalonate.
Advantages : Avoids hazardous oxidation steps required for ketomalonate synthesis.
Catalysts : Acetic acid or H₂SO₄ enhances halogenation efficiency.
Formylation for Methylene Bridge Formation
An alternative route employs ethyl formate or CO to introduce a formyl group:
- With Ethyl Formate : Diethyl malonate reacts with ethyl formate in ethanol under acidic conditions (HCl, H₂SO₄) at 80–120°C to form diethyl ethoxymethylenemalonate.
- With CO : Under high pressure (2–4 MPa), CO reacts with diethyl malonate in the presence of dibenzo-24-crown-8 catalyst.
Yield Optimization :
- Crown ether catalysts improve CO insertion efficiency (0.1–0.4% w/w).
- Solvent choice (ethanol vs. toluene) affects reaction kinetics.
Condensation of Activated Malonate with Aniline Derivative
Hydrazone Formation
Diethyl 2-halomalonate reacts with 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline in ethanol or acetonitrile under acidic catalysis (HCl, acetic acid) at 20–70°C.
Mechanism :
- Halogen displacement by the aniline’s amine group.
- Elimination of HX (X = Cl, Br) to form the methylene bridge.
Example Protocol :
Schiff Base Condensation
Diethyl ethoxymethylenemalonate undergoes nucleophilic attack by the aniline in ethanol/HCl at 60–80°C, releasing ethanol to form the methylene linkage.
Reaction Conditions :
- Acid concentration (HCl: 1–2.5 eq) ensures protonation of the ethoxy group.
- Solvent-free systems reduce side reactions.
Comparative Analysis of Methodologies
Optimization and Scalability Challenges
Solvent Selection
Catalyst Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
